Dioxadrol

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dexoxadrol can be synthesized through a hetero-Diels–Alder reaction involving a dioxolane-derived imine and Danishefsky’s diene . The synthesis also involves the replacement of protective groups and the formation of diastereomers .

Industrial Production Methods

While specific industrial production methods for dexoxadrol are not well-documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dexoxadrol undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of dexoxadrol include:

Danishefsky’s diene: Used in the hetero-Diels–Alder reaction.

Protective groups: Such as p-methoxybenzyl and Cbz groups, used to protect functional groups during synthesis.

Major Products Formed

The major products formed from these reactions include various dexoxadrol analogues with modifications at position 4 of the piperidine ring . These analogues are evaluated for their NMDA receptor affinity and pharmacological activity .

Scientific Research Applications

Scientific Research Applications

-

Neurological Studies

- Dioxadrol has been extensively studied for its effects on NMDA receptors. Research indicates that it can induce a dissociative state characterized by analgesia and amnesia, akin to the effects produced by ketamine and PCP . Studies have shown that this compound and its enantiomers can alter human awareness and perception, potentially providing insights into conditions like schizophrenia and dementia .

-

Pain Management

- Clinical trials have demonstrated the analgesic properties of dexoxadrol when used in conjunction with acetylsalicylic acid. In a study involving hospitalized cancer and arthritic patients, dexoxadrol administered at doses of 10 mg or 20 mg significantly outperformed acetylsalicylic acid alone in pain relief . This suggests potential applications in managing chronic pain conditions.

-

Behavioral Pharmacology

- The drug discrimination paradigm has been employed to assess the behavioral effects of this compound in animal models. Rhesus monkeys trained to discriminate between different doses of ketamine exhibited similar responses to this compound, indicating its potential as a model for studying drug abuse and addiction mechanisms .

- Psychopharmacology

Pharmacological Properties of this compound

| Property | Value |

|---|---|

| NMDA Antagonism | Non-competitive |

| Analgesic Activity | Significant |

| Psychotomimetic Effects | Yes |

| Isomeric Forms | Dexoxadrol (D-isomer), Levoxadrol (L-isomer) |

Clinical Study Results

Case Studies

- Case Study on Pain Relief

- Behavioral Effects Evaluation

Mechanism of Action

Dexoxadrol exerts its effects by binding to the NMDA receptor ionophore complex, blocking the flow of calcium ions through the receptor channel . This inhibition of NMDA receptor activity leads to dissociative anesthetic effects and alterations in neural signaling pathways . The molecular targets involved include the NMDA receptor and associated ion channels .

Comparison with Similar Compounds

Dexoxadrol is similar to other NMDA receptor antagonists, such as:

Etoxadrol: Another dissociative anesthetic with similar pharmacological properties.

Memantine: Used in the treatment of Alzheimer’s disease, with a more favorable side effect profile.

Ketamine: A well-known anesthetic and antidepressant with NMDA receptor antagonist activity.

Dexoxadrol is unique in its specific structural features, such as the dioxolane ring and the piperidine ring with various substituents . These structural elements contribute to its high affinity for the NMDA receptor and its distinct pharmacological effects .

Biological Activity

Dioxadrol, a compound structurally related to phencyclidine and ketamine, is recognized for its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is chemically classified as an arylcyclohexylamine. Its structure allows it to interact with the NMDA receptor, which is critical in mediating excitatory neurotransmission in the central nervous system. This compound exhibits similar pharmacological properties to other NMDA antagonists, such as etoxadrol and dexoxadrol, producing dissociative anesthetic effects characterized by analgesia and altered sensory perception .

NMDA Receptor Antagonism

This compound's primary mechanism involves blocking the NMDA receptor ion channel. This action leads to a range of neuropharmacological effects:

- Analgesic Effects : this compound has been shown to produce significant analgesia in animal models, which may be beneficial for pain management .

- Psychotomimetic Effects : Similar to phencyclidine, this compound can induce psychotomimetic effects, including altered perception and mood changes, which have implications for understanding schizophrenia and other psychiatric disorders .

Comparative Analysis with Related Compounds

The following table summarizes the comparative biological activities of this compound and its analogs:

| Compound | NMDA Antagonism | Analgesic Activity | Psychotomimetic Effects |

|---|---|---|---|

| This compound | Yes | Significant | Moderate |

| Dexoxadrol | Yes | Significant | High |

| Etoxadrol | Yes | Moderate | Moderate |

| Phencyclidine | Yes | High | High |

Clinical Studies

- Analgesic Efficacy : A study demonstrated that dexoxadrol, a stereoisomer of this compound, significantly increased pain thresholds in animal models. This suggests that this compound may also possess similar analgesic properties when tested in clinical settings .

- Psychotropic Effects : Research indicates that this compound produces dose-dependent psychotropic effects in human subjects, akin to those observed with ketamine. These findings highlight its potential use in treating conditions like depression and PTSD .

Synthesis and Structural Variations

Recent studies have focused on synthesizing fluorinated analogs of this compound to enhance its NMDA receptor affinity. These modifications aim to improve the therapeutic index while minimizing side effects associated with traditional NMDA antagonists .

Future Directions in Research

The ongoing exploration of this compound's biological activity emphasizes the need for further research into its therapeutic applications. Potential areas of investigation include:

- Development of Novel Therapeutics : Leveraging this compound's NMDA antagonistic properties could lead to new treatments for chronic pain and mood disorders.

- Understanding Mechanisms : Detailed studies on how this compound alters neurotransmitter systems may provide insights into its effects on cognition and perception.

Properties

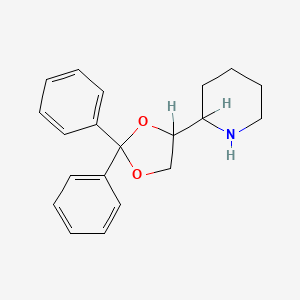

IUPAC Name |

2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKAMARNFGKMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863446 | |

| Record name | 2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

... Dexoxadrol, the D-isomer of dioxodrol, which produces phencyclidine (PCP)-like behavioral effects and displaces bound [3H]PCP, was a potent blocker of the PCP-sensitive, voltage-gated K+ channel. The corresponding L-isomer, levoxadrol, which produces morphine-like antinociception and sedation, but does not produce PCP-like behavior nor displace bound (3H)PCP, was a very weak blocker of the voltage-gated K+ channel. Levoxadrol, but not dexoxadrol, activated a separate K+ channel, as manifested by an increase in 86Rb /from synaptosomes prepared from rat forebrain/ efflux. This effect was blocked by naloxone. /It was concluded/ that one of the PCP-sigma-ligand binding sites in the brain may be associated with the voltage-gated, non-inactivating K+ channel ... observed in nerve terminals. /The/ findings are also consistent with the view that some of the behavioral manifestations of PCP intoxication are mediated by block of presynaptic K+ channels. | |

| Details | PMID:3253423, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1190716, Bartschat DK, Blaustein MP; J Physiol 403: 341-53 (1988) | |

| Record name | DEXOXADROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

6495-46-1, 4741-41-7 | |

| Record name | Dioxadrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6495-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxadrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006495461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOXADROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D70V7R51N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXOXADROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.